5-((tert-Butoxycarbonyl)amino)-2-methylnicotinic acid
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Overview
Description
5-((tert-Butoxycarbonyl)amino)-2-methylnicotinic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a nicotinic acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-methylnicotinic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-2-methylnicotinic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-methylnicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-methylnicotinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modification of other functional groups in the molecule. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-5-amino-2-methylnicotinic acid: Similar structure but with different substitution patterns on the nicotinic acid ring.
tert-Butoxycarbonyl-protected amino acids: A broad class of compounds with the Boc group protecting different amino acids.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its ability to undergo selective deprotection and substitution reactions makes it a valuable intermediate in synthetic chemistry .
Biological Activity
5-((tert-Butoxycarbonyl)amino)-2-methylnicotinic acid (Boc-2-methyl-nicotinic acid) is a derivative of nicotinic acid that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its reactivity and selectivity in various chemical reactions. The synthesis typically involves the following steps:
- Starting Material : The synthesis begins with 2-methylnicotinic acid.
- Protection of Amino Group : The amino group is protected using Boc anhydride.
- Purification : The product is purified through crystallization or chromatography to obtain the desired compound.
The molecular formula for this compound is C12H17N3O4 with a molecular weight of 267.28 g/mol .
The mechanism of action for Boc-2-methyl-nicotinic acid involves its interaction with specific molecular targets, primarily through the following pathways:
- Enzyme Modulation : The free amine can interact with enzymes, potentially influencing their activity and altering metabolic pathways.
- Receptor Binding : The nicotinic acid moiety may bind to nicotinic acetylcholine receptors, suggesting neuroprotective effects .
- Cellular Signaling : It may alter cellular signaling processes by modulating calcium ion channels and other signaling molecules .
Biological Activity
Research indicates several biological activities associated with Boc-2-methyl-nicotinic acid:
- Anti-inflammatory Properties : Compounds similar to nicotinic acid have demonstrated potential in reducing inflammation, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : Studies suggest that derivatives of nicotinic acid can protect neuronal cells from damage, which is crucial in conditions like Alzheimer's disease .
- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in biological systems .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of Boc-2-methyl-nicotinic acid in various fields:
- Neuroprotection : A study demonstrated that derivatives of nicotinic acid could reduce neuronal apoptosis in models of neurodegenerative diseases .
- Inflammation Reduction : Research showed that compounds related to nicotinic acid effectively decreased pro-inflammatory cytokines in vitro, indicating a mechanism for anti-inflammatory action .
- Drug Development : The compound's structure allows for further functionalization, making it a valuable intermediate in drug development processes aimed at synthesizing more complex biologically active molecules .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Formula | C12H17N3O4 | Varies |
Molecular Weight | 267.28 g/mol | Varies |
Biological Activities | Anti-inflammatory, Neuroprotective | Variable across derivatives |
Mechanism of Action | Enzyme modulation, receptor binding | Similar pathways |
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7-9(10(15)16)5-8(6-13-7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
WMBHCKBAWLTIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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